3-Hydroxy-5alpha-pregnan-20-one, commonly known as brexanolone or allopregnanolone, is a neuroactive steroid that plays a significant role in modulating the central nervous system. It is synthesized from progesterone and is known for its anxiolytic and antidepressant properties. This compound has garnered attention for its therapeutic potential, particularly in treating postpartum depression.
Brexanolone is primarily derived from natural sources, particularly from the metabolism of progesterone in the body. It can also be synthesized chemically in laboratory settings. The compound has been identified in various biological samples, including human plasma and brain tissue, where it is produced de novo.
Brexanolone falls under the category of neuroactive steroids and is classified as a positive allosteric modulator of the gamma-aminobutyric acid receptor. It is structurally related to other steroids and is categorized as a pregnane derivative.
The synthesis of 3-hydroxy-5alpha-pregnan-20-one can be achieved through various methods, including:
One notable method involves the reduction of progesterone using specific reducing agents to produce 3-hydroxy-5alpha-pregnan-20-one. For example, the use of lithium aluminum hydride or sodium borohydride has been documented in literature to facilitate this transformation .
In a recent patent, a detailed process outlines the preparation of brexanolone with specific yields and conditions that optimize the reaction pathways .
The molecular formula for 3-hydroxy-5alpha-pregnan-20-one is C21H34O2. It features a steroid backbone with a hydroxyl group at the 3-position and a ketone at the 20-position.
The stereochemistry of brexanolone is crucial for its biological activity, with specific configurations at various carbon centers influencing its interaction with receptors .
Brexanolone participates in several chemical reactions, primarily involving:
The synthesis often employs reagents such as palladium on carbon for hydrogenation processes or other catalysts to facilitate the formation of hydroxyl groups from ketones .
Brexanolone acts primarily through modulation of the gamma-aminobutyric acid type A receptor, enhancing inhibitory neurotransmission in the brain. This action contributes to its anxiolytic and antidepressant effects.
Studies have shown that systemic administration of alcohol can elevate levels of brexanolone in the brain, correlating with its sedative effects . The mechanism involves binding to specific sites on the receptor, leading to increased chloride ion influx and neuronal hyperpolarization.
Brexanolone exhibits stability under physiological conditions but may undergo degradation when exposed to extreme pH levels or oxidative environments . Its lipophilic nature allows it to cross biological membranes easily.
Brexanolone has been investigated for various therapeutic applications:
3α-Hydroxy-5α-pregnan-20-one (C₂₁H₃₄O₂; systematic name), commonly termed allopregnanolone or brexanolone in pharmaceutical contexts, is a reduced metabolite of progesterone belonging to the 5α-pregnane steroid class [5] [10]. Its molecular structure features a saturated four-ring core characteristic of pregnane steroids, with specific modifications: a 5α-hydrogen configuration (A-ring junction), a 3α-hydroxyl group, and a 20-ketone [1] [10]. This 3α-OH orientation is critical for biological activity, enabling potent modulation of GABAₐ receptors [8] [10].
Isomeric differentiation centers on the A-ring conformation and C3/C20 functional groups:
Table 1: Structural and Functional Differentiation of Key Isomers
Isomer | A/B Ring Fusion | C3 Configuration | Primary Biological Activity |
---|---|---|---|
3α-OH-5α-pregnan-20-one | trans | α-equatorial | Potent GABAₐ PAM; anxiolytic, anticonvulsant |
3α-OH-5β-pregnan-20-one | cis | α-equatorial | Enhanced anxiolytic efficacy; similar anticonvulsant |
3β-OH-5α-pregnan-20-one | trans | β-axial | Minimal GABA activity |
Allopregnanolone is synthesized through two primary pathways:
Tissue-specific expression dictates biosynthesis:
Allopregnanolone biosynthesis relies on two key precursors:
Table 2: Key Enzymes in Allopregnanolone Biosynthesis
Enzyme | Gene | Reaction | Tissue Localization | Inhibitors |
---|---|---|---|---|
5α-Reductase | SRD5A1/2 | Progesterone → 5α-DHP | Brain (glia), liver, adrenals | Finasteride |
3α-Hydroxysteroid Dehydrogenase | AKR1C1-4 | 5α-DHP → Allopregnanolone (reversible) | Brain, liver, gonads | Indomethacin, NSAIDs |
3β-Hydroxysteroid Dehydrogenase | HSD3B1/2 | Pregnenolone → Progesterone | Brain (glia), adrenals, gonads | Trilostane |
P450 Side-Chain Cleavage | CYP11A1 | Cholesterol → Pregnenolone | Mitochondria (glia) | Aminoglutethimide |
Glial cells (astrocytes and oligodendrocytes) are the primary sites for de novo neurosteroid synthesis, enabled by their unique enzyme machinery:
Sex differences in allopregnanolone synthesis arise from hormonal regulation and genetic factors:
Table 3: Sex Differences in Allopregnanolone Biosynthesis and Function
Parameter | Females | Males | Functional Consequence |
---|---|---|---|
5α-Reductase (VTA) | Higher expression; estrogen-inducible | Lower baseline expression | ↑ Affective/social behavior in females |
3α-HSD (Cortex) | Cyclic (estrus-dependent) activity | Stable, lower activity | ↑ Stress resilience in proestrus |
Response to Stress | Rapid ↑ Allopregnanolone synthesis | Blunted neurosteroid response | ↑ Anxiolysis in females |
CX3CL1 Induction (NAc) | 16% ↑ after allopregnanolone | No change | Sex-specific anti-inflammation |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7